molecular formula C26H39NO5 B13450538 N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine

N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine

Cat. No.: B13450538
M. Wt: 445.6 g/mol
InChI Key: RJARQVHGCJUKLX-TYQSNJPPSA-N
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Description

N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of glycine and a bile acid, which plays a significant role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine typically involves the conjugation of glycine with a bile acid precursor. The reaction conditions often include the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between glycine and the bile acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as the free bile acid and glycine from hydrolysis .

Scientific Research Applications

N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which play roles in regulating lipid and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine
  • N-[(3alpha,7alpha,12alpha,20R)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
  • Glycocholic acid

Uniqueness

N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is unique due to its specific hydroxylation pattern and the presence of both keto and hydroxy groups, which confer distinct chemical and biological properties compared to other bile acid conjugates .

Properties

Molecular Formula

C26H39NO5

Molecular Weight

445.6 g/mol

IUPAC Name

2-[[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H39NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h12,15,18-21,24,29H,4-11,13-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,18-,19+,20+,21-,24+,25+,26-/m1/s1

InChI Key

RJARQVHGCJUKLX-TYQSNJPPSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Origin of Product

United States

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